molecular formula C10H10N2O B14410470 2-Isocyano-N-(4-methylphenyl)acetamide CAS No. 86521-78-0

2-Isocyano-N-(4-methylphenyl)acetamide

Katalognummer: B14410470
CAS-Nummer: 86521-78-0
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: IVURYEDTGPBHCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isocyano-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is characterized by the presence of an isocyano group (-N=C=O) attached to an acetamide moiety, which is further substituted with a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with chloroacetyl chloride to form N-(4-methylphenyl)acetamide. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyano group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of hazardous reagents like phosgene, and optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isocyano-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isocyano group can be targeted by nucleophiles, leading to substitution reactions.

    Oxidation and Reduction:

    Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-Isocyano-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its reactive isocyano group.

Wirkmechanismus

The mechanism of action of 2-Isocyano-N-(4-methylphenyl)acetamide involves its reactive isocyano group, which can interact with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-methylphenyl)acetamide: Lacks the isocyano group, making it less reactive.

    2-Isocyanoacetamide: Lacks the 4-methylphenyl group, resulting in different reactivity and applications.

    4-Methylphenyl isocyanate: Contains the isocyano group but lacks the acetamide moiety.

Uniqueness

2-Isocyano-N-(4-methylphenyl)acetamide is unique due to the combination of its isocyano and acetamide functionalities, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

86521-78-0

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

2-isocyano-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C10H10N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6H,7H2,1H3,(H,12,13)

InChI-Schlüssel

IVURYEDTGPBHCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.